
Beryllium--titanium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beryllium–titanium (1/1) is a compound consisting of beryllium and titanium in a 1:1 ratio. This compound is represented by the chemical formula BeTi and has a molecular weight of 56.879182 g/mol . Beryllium is a lightweight, steel-gray metal known for its high stiffness and thermal conductivity, while titanium is renowned for its high strength-to-weight ratio and corrosion resistance . The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of beryllium–titanium (1/1) can be achieved through various synthetic routes. One common method involves the direct reaction of beryllium and titanium metals at high temperatures. This process requires a controlled environment to prevent contamination and ensure the purity of the final product. The reaction typically takes place in a vacuum or an inert gas atmosphere to avoid oxidation .
Industrial Production Methods
Industrial production of beryllium–titanium (1/1) often involves the use of advanced metallurgical techniques. One such method is the vacuum arc remelting process, where beryllium and titanium are melted together in a vacuum to form a homogeneous alloy. This method ensures the removal of impurities and results in a high-purity product suitable for various applications .
化学反应分析
Types of Reactions
Beryllium–titanium (1/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Beryllium–titanium (1/1) can react with oxygen to form beryllium oxide (BeO) and titanium dioxide (TiO2).
Common Reagents and Conditions
Common reagents used in the reactions of beryllium–titanium (1/1) include oxygen, hydrogen, and halogens. The reactions typically require high temperatures and controlled environments to ensure the desired products are formed .
Major Products
The major products formed from the reactions of beryllium–titanium (1/1) include beryllium oxide, titanium dioxide, beryllium halides, and titanium halides .
科学研究应用
作用机制
The mechanism of action of beryllium–titanium (1/1) involves its interaction with various molecular targets and pathways. The compound exerts its effects through the formation of strong metallic bonds between beryllium and titanium atoms, resulting in a material with exceptional mechanical properties . These properties are further enhanced by the formation of intermediate phases, such as Be12Ti and Be3Ti, which contribute to the compound’s high strength and thermal stability .
相似化合物的比较
Beryllium–titanium (1/1) can be compared with other similar compounds, such as beryllium-aluminum (BeAl) and titanium-aluminum (TiAl) alloys.
Beryllium-Aluminum (BeAl): This compound is known for its high thermal conductivity and lightweight properties, making it suitable for aerospace applications.
Titanium-Aluminum (TiAl): Titanium-aluminum alloys are known for their high strength-to-weight ratio and excellent oxidation resistance.
Similar Compounds
- Beryllium-Aluminum (BeAl)
- Titanium-Aluminum (TiAl)
- Beryllium-Copper (BeCu)
- Titanium-Nickel (TiNi)
属性
CAS 编号 |
12232-67-6 |
|---|---|
分子式 |
BeTi |
分子量 |
56.879 g/mol |
IUPAC 名称 |
beryllium;titanium |
InChI |
InChI=1S/Be.Ti |
InChI 键 |
ZXLMKCYEDRYHQK-UHFFFAOYSA-N |
规范 SMILES |
[Be].[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


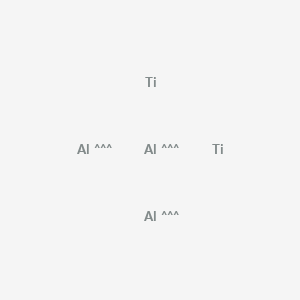
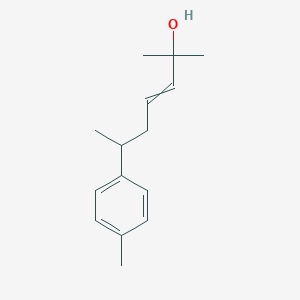
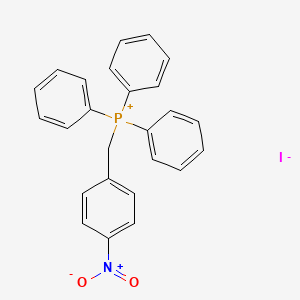
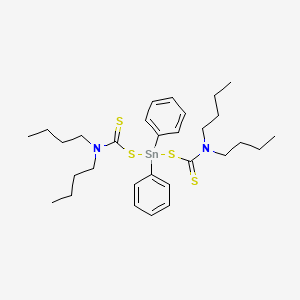
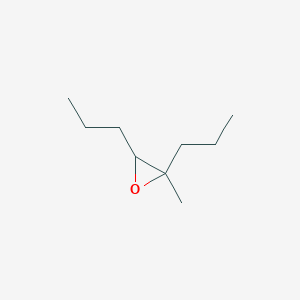
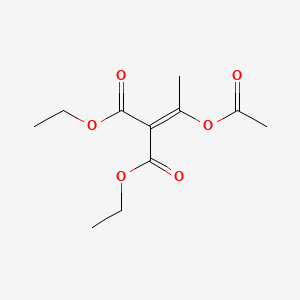
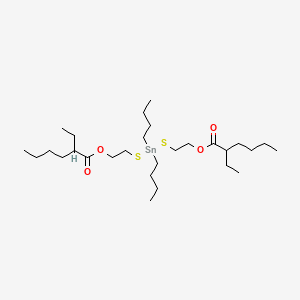
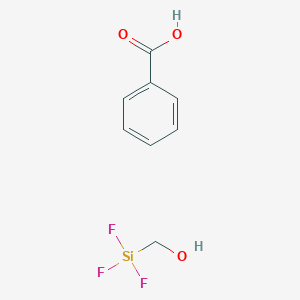
![2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14463361.png)
![4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B14463372.png)
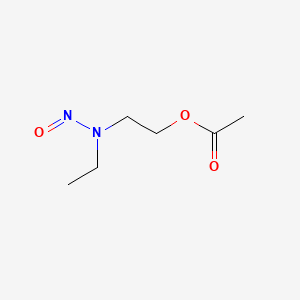
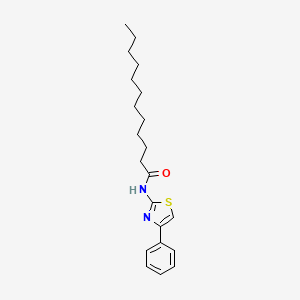
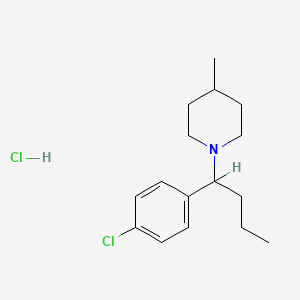
![N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14463404.png)
